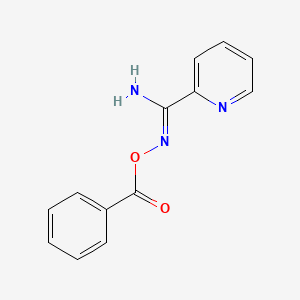
N'-(benzoyloxy)-2-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzoyloxy)-2-pyridinecarboximidamide, also known as BPIC, is a chemical compound that has gained attention in the scientific community due to its potential for use in various research applications. BPIC is a pyridinecarboximidamide derivative that has been shown to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N'-(benzoyloxy)-2-pyridinecarboximidamide is not fully understood. However, it is believed that this compound inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This compound may also bind to metal ions such as copper and zinc, leading to the inhibition of enzymes that require these cofactors for activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit interesting biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase activity, this compound has been shown to inhibit the growth of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(benzoyloxy)-2-pyridinecarboximidamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily confirmed using analytical techniques. This compound has also been shown to exhibit interesting biochemical and physiological effects, making it a potential tool for the study of various biological processes. However, there are also limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N'-(benzoyloxy)-2-pyridinecarboximidamide. One area of interest is the development of this compound-based fluorescent probes for biological imaging. Another area of interest is the study of the anti-inflammatory properties of this compound, with the goal of developing new therapeutic agents for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects. Overall, this compound is a promising compound with potential applications in various scientific research fields.
Synthesemethoden
N'-(benzoyloxy)-2-pyridinecarboximidamide can be synthesized through a multi-step process that involves the reaction of 2-aminopyridine with benzoyl chloride, followed by the reaction of the resulting intermediate with cyanamide. The final product is obtained through a cyclization reaction. The purity of the synthesized this compound can be confirmed by using analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N'-(benzoyloxy)-2-pyridinecarboximidamide has been used in various scientific research applications, including the study of enzyme inhibition, metal ion binding, and biological imaging. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. This compound has also been shown to bind to metal ions such as copper and zinc, which are important cofactors for many enzymes. In addition, this compound has been used as a fluorescent probe for biological imaging, allowing for the visualization of specific cellular components.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-12(11-8-4-5-9-15-11)16-18-13(17)10-6-2-1-3-7-10/h1-9H,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIVHVXKBBXBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

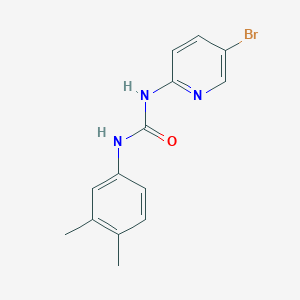
![4-{4-[4-(carboxymethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5465918.png)

![3,7-dimethyl-11-[2-(pyridin-2-ylthio)propanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5465930.png)
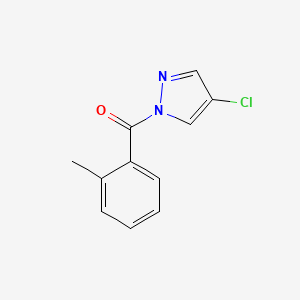
![methyl 4-(4-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5465939.png)
![2-(2-methylphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5465950.png)

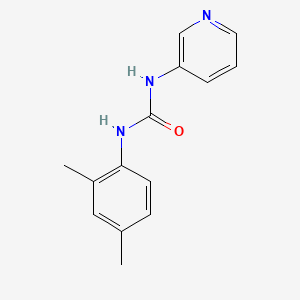
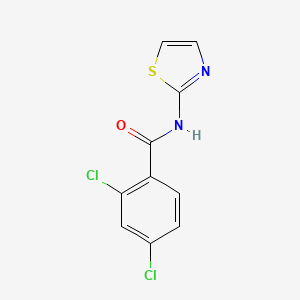
![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5465988.png)
hydrazone](/img/structure/B5465994.png)
![5-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride](/img/structure/B5465997.png)
![2-[3-hydroxy-2-oxo-3-(2-oxo-6-phenyl-3,5-hexadien-1-yl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B5465998.png)